Calcifediol

Übersicht

Beschreibung

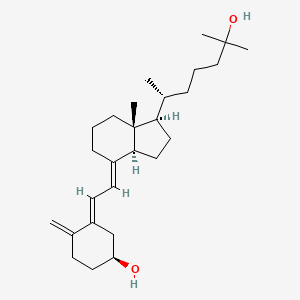

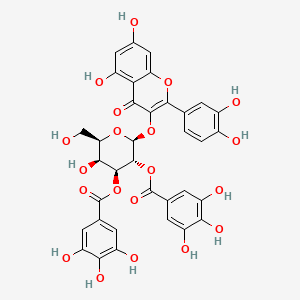

Calcifediol is an orally available synthetic form of the calcitriol prohormone this compound (25-hydroxyvitamin D), which can be used for vitamin D supplementation, and with potential immunomodulating activity. Upon oral administration, this compound is taken up by the body and converted, in the kidneys, to the active form calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)2D). This form increases and normalizes vitamin D plasma levels, which, in turn, regulates calcium plasma levels, and normalizes elevated parathyroid hormone (PTH) levels by suppressing both PTH synthesis, and secretion. Vitamin D modulates and enhances the innate and adaptive immune responses. This may improve unregulated inflammation and prevents the production of pro-inflammatory cytokines. Specifically, vitamin D binds to its receptor vitamin D receptor (VDR) which is widely expressed on immune cells and epithelial cells. This stimulates neutrophils, macrophages, and natural killer (NK) cells, and activates epithelial cells to produce antimicrobial peptides (AMPs). In addition, upon infection, vitamin D promotes the migration of myeloid dendritic cells (mDCs) to lymphoid organs where they activate B- and T-lymphocytes.

The major circulating metabolite of VITAMIN D3. It is produced in the LIVER and is the best indicator of the body's vitamin D stores. It is effective in the treatment of RICKETS and OSTEOMALACIA, both in azotemic and non-azotemic patients. This compound also has mineralizing properties.

Wissenschaftliche Forschungsanwendungen

Behandlung von Vitamin-D-Mangel

Calcifediol ist ein Prohormon des Vitamin-D-Endokrinsystems (VDES). Es wird zur Vorbeugung und Behandlung von Vitamin-D-Mangel eingesetzt. Im Gegensatz zu Cholecalciferol (Vitamin D3) hat this compound bestimmte Vorteile, darunter ein schneller Wirkungseintritt und eine höhere Potenz. Studien, die die Wirksamkeit und Sicherheit von this compound und Cholecalciferol langfristig (>6 Monate) verglichen haben, ergaben, dass this compound wirksamer ist, ohne dass die Toxizität erhöht wird . Es ist für die Anwendung bei allen Patienten mit Vitamin-D-Mangel geeignet und kann bei Patienten mit Fettleibigkeit, Lebererkrankungen, Malabsorption und bei Patienten, die eine schnelle Erhöhung der 25(OH)D-Konzentration benötigen, Vitamin D3 vorzuziehen sein .

Krebsvorbeugung und -behandlung

Obwohl die Beweise noch in der Entwicklung sind, deuten einige Studien darauf hin, dass ausreichende Vitamin-D-Spiegel das Risiko für bestimmte Krebsarten, darunter Brust-, Darm- und Prostatakrebs, senken können. Die Rolle von this compound bei der Krebsvorbeugung und als Ergänzung zur Krebsbehandlung bedarf weiterer Untersuchungen.

Zusammenfassend lässt sich sagen, dass this compound über die Behandlung von Vitamin-D-Mangel hinaus vielfältige Anwendungsbereiche hat. Seine Wirkung erstreckt sich auf die Knochengesundheit, die Immunfunktion, Autoimmunerkrankungen, die Herz-Kreislauf-Gesundheit und möglicherweise die Krebsvorbeugung. Forscher untersuchen weiterhin sein therapeutisches Potenzial in verschiedenen Kontexten . Wenn Sie spezielle Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden! 😊

Wirkmechanismus

Target of Action

Calcifediol, also known as 25-hydroxyvitamin D3, primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that is present in various cells and tissues in the body. It plays a crucial role in calcium and phosphate homeostasis, which is essential for bone mineralization and skeletal health .

Mode of Action

This compound is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular VDRs, functioning as transcription factors to modulate gene expression . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) .

Biochemical Pathways

The interaction between this compound and the VDR affects various biochemical pathways. For instance, it regulates the body’s calcium and phosphate homeostasis, which is essential for bone health . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Pharmacokinetics

This compound differs pharmacokinetically from vitamin D3 in several ways. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . At comparable doses to vitamin D3, this compound achieves target serum 25(OH)D concentrations more rapidly . It has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus being less prone to sequestration in adipose tissue .

Result of Action

The result of this compound’s action is the regulation of calcium and phosphate homeostasis in the body, which is crucial for bone health . By binding to the VDR, it modulates the expression of numerous genes, thereby influencing various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with obesity, liver disease, malabsorption, or those who require a rapid increase in 25(OH)D concentrations may find this compound more beneficial than vitamin D3 . Furthermore, the efficacy of this compound can be affected by the individual’s nutritional status, age, and overall health condition .

Biochemische Analyse

Biochemical Properties

9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol is involved in several biochemical reactions, primarily through its interaction with the vitamin D receptor (VDR). The compound binds to VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the DNA, regulating the transcription of various genes involved in calcium and phosphate metabolism . Additionally, 9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol interacts with enzymes such as 25-hydroxylase and 1α-hydroxylase, which are responsible for its conversion to active forms .

Cellular Effects

9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol exerts significant effects on various cell types and cellular processes. In osteoblasts, it promotes the expression of genes involved in bone formation and mineralization . In immune cells, it modulates the expression of cytokines and other immune-related genes, thereby influencing immune responses . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of 9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol involves its binding to VDR, leading to the formation of the VDR-RXR heterodimer. This complex binds to VDREs in the promoter regions of target genes, modulating their transcription . The compound also influences the activity of various enzymes, such as 25-hydroxylase and 1α-hydroxylase, which are involved in its metabolic activation . Additionally, 9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol can modulate the expression of genes involved in cell cycle regulation, apoptosis, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,10-Secocholesta-5,7,10(19)-triene-3beta,25-diol can vary over time. The compound is relatively stable under physiological conditions but can degrade upon prolonged exposure to light and heat . In vitro studies have shown that its effects on gene expression and cellular function can be observed within hours of treatment, with sustained effects over several days . In vivo studies have demonstrated long-term effects on bone density and immune function with chronic administration .

Eigenschaften

IUPAC Name |

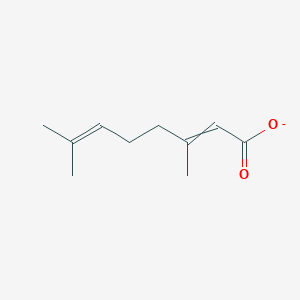

(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+/t20-,23+,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-WIFPIRAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233749-00-2, 36149-00-5, 19356-17-3 | |

| Record name | 25-Hydroxycholecalciferol, 5-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233749002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25-HYDROXYCHOLECALCIFEROL, 5-TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN331791VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does calcifediol differ from cholecalciferol (vitamin D3)?

A1: While both are forms of vitamin D, this compound is one step ahead of cholecalciferol in the metabolic pathway leading to the active form, calcitriol (1,25-dihydroxyvitamin D3). Cholecalciferol requires hepatic hydroxylation to become this compound. []

Q2: What is the primary target of this compound?

A2: this compound is converted to calcitriol, which binds to the vitamin D receptor (VDR). This receptor complex acts as a transcription factor, regulating gene expression in various tissues, including the intestine, bone, and parathyroid glands. [, ]

Q3: How does this compound impact calcium and phosphate homeostasis?

A3: Calcitriol, the active form of this compound, increases intestinal calcium absorption, promotes bone mineralization, and regulates parathyroid hormone (PTH) secretion, crucial for maintaining calcium and phosphate balance. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C27H44O2, and its molecular weight is 400.65 g/mol.

Q5: Are there spectroscopic methods to characterize this compound?

A5: Yes, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for quantifying this compound levels in biological samples, ensuring accuracy and precision in research and clinical settings. [, ]

Q6: What are the advantages of this compound over cholecalciferol in terms of pharmacokinetics?

A6: this compound exhibits a faster onset of action and greater potency compared to cholecalciferol. Its higher hydrophilicity may also lead to better intestinal absorption, especially in individuals with malabsorption or obesity. [, ]

Q7: How does this compound administration affect 25(OH)D levels compared to cholecalciferol?

A7: Studies demonstrate that this compound elevates serum 25(OH)D levels more rapidly and effectively than equivalent doses of cholecalciferol, achieving target concentrations faster. [, , ]

Q8: Are there differences in the predictability of 25(OH)D increase between this compound and cholecalciferol?

A8: Yes, the increase in 25(OH)D levels after this compound administration appears more predictable and primarily dependent on the dose and frequency of administration. In contrast, cholecalciferol's effectiveness is influenced by factors like obesity, malabsorption, and genetic variations in vitamin D metabolism. []

Q9: What is the primary clinical application of this compound?

A9: this compound is primarily prescribed to prevent and treat vitamin D deficiency, particularly in cases where rapid correction of deficiency is crucial. [, ]

Q10: How does this compound compare to cholecalciferol in treating vitamin D deficiency?

A10: Clinical trials indicate that this compound demonstrates greater efficacy than cholecalciferol in achieving and sustaining optimal 25(OH)D levels, particularly in the long term. [, ]

Q11: Are there specific patient populations where this compound might be more beneficial?

A11: this compound may be particularly beneficial for individuals with malabsorption syndromes, liver disease, obesity, or those taking medications that interfere with hepatic cytochrome P450 enzymes, as these factors can impair cholecalciferol metabolism. [, ]

Q12: Has this compound shown promise in addressing secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD)?

A12: Yes, research suggests that modified-release formulations of this compound effectively control SHPT in CKD patients by gradually normalizing 25(OH)D levels and minimizing the induction of catabolic enzymes like CYP24A1. [, ]

Q13: What is the potential role of this compound in older adults?

A13: In older adults, maintaining adequate vitamin D levels is crucial for bone health and muscle function. This compound supplementation might offer a rapid and effective way to address vitamin D deficiency in this population, potentially improving muscle strength and reducing fall risk. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5S,6S)-2-methyl-5-[(2R)-2-methylbutanoyl]oxy-6-[[(1S,5R,8R,10S,23R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B1236033.png)

![(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B1236035.png)

![1-[[(6R,7R)-2-Carboxy-7-[[2-[(Z)-(2-hydroxy-2-oxo-1,1-dimethylethoxy)imino]-2-(2-aminothiazole-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-ene]-3-ylmethyl]pyridinium](/img/structure/B1236037.png)

![4-methyl-N-[5-[2-[2-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]hydrazinyl]-2-oxidanylidene-ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1236038.png)

![1-[(2R,4S,5S)-5-(chloromethyl)-4-[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1236039.png)

![(1S,3R,6R,9R,12S,16R)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione](/img/structure/B1236041.png)

![ethyl N-[4-[[(2S,4R)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B1236042.png)

![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)